molecular formula C10H9KNO5S B1324293 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium CAS No. 91893-72-0

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium

Cat. No.: B1324293
CAS No.: 91893-72-0
M. Wt: 294.35 g/mol
InChI Key: YSWSVQUSZXSMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium” is a chemical compound with the molecular formula C10H8KNO5S . It consists of an isoindole-1,3-dione group and a ethanesulfonate group .


Molecular Structure Analysis

The molecular structure of this compound involves a phthalonitrile group and an isoindole-1,3-dione group . The dihedral angle between these two groups is 70.47 (3)° .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 293.34 g/mol . Other physical and chemical properties such as density, melting point, boiling point, flash point, vapor pressure, and refractive index are not available in the retrieved sources .

Scientific Research Applications

Genotoxicity Assessment

  • Sickle Cell Disease Treatment : Compounds including 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium have been evaluated for treating Sickle Cell Disease (SCD). These compounds showed non-genotoxic effects in vivo, indicating potential as safer alternatives to existing treatments (dos Santos et al., 2011).

Drug Synthesis and Transformation

  • Integrin Antagonists : The compound has been used in synthesizing integrin antagonists, contributing to developments in drug design (Deng et al., 2003).
  • Antitumor Properties : Research on isoindolylalkylphosphonium salts, including this compound, revealed significant activity against P-388 lymphocytic leukemia (Dubois et al., 1978).

Environmental Friendly Drug Synthesis

  • Analgesic and Antipyretic Agents : A green approach for synthesizing potential analgesic and antipyretic compounds using this compound has been developed, highlighting environmental concerns in pharmaceutical manufacturing (Reddy et al., 2014).

Mutagenicity Studies

  • Mutagenicity Test for Sickle Cell Anemia Treatment : The compound has been part of a study assessing mutagenicity in phthalimide derivatives planned as drugs for sickle cell anemia, aiding in the identification of non-genotoxic drug candidates (dos Santos et al., 2010).

Molecular Structure Analysis

  • X-Ray Crystallography : Studies involving X-ray crystallography of derivatives of this compound contribute to our understanding of molecular structures, crucial for drug design and development (Sakhautdinov et al., 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium involves the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonyl chloride with potassium hydroxide in a solvent.", "Starting Materials": [ "2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonyl chloride", "Potassium hydroxide", "Solvent (e.g. DMF, DMSO)" ], "Reaction": [ "Dissolve 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonyl chloride in a solvent.", "Add potassium hydroxide to the solution and stir at room temperature for several hours.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitate.", "Wash the precipitate with water and dry in a vacuum oven.", "Recrystallize the product from a suitable solvent to obtain pure 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium." ] }

CAS No.

91893-72-0

Molecular Formula

C10H9KNO5S

Molecular Weight

294.35 g/mol

IUPAC Name

potassium;2-(1,3-dioxoisoindol-2-yl)ethanesulfonate

InChI

InChI=1S/C10H9NO5S.K/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-17(14,15)16;/h1-4H,5-6H2,(H,14,15,16);

InChI Key

YSWSVQUSZXSMNH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)[O-].[K+]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)O.[K]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture containing 30 g of taurine, 25 g of potassium acetate and 90 ml of acetic acid is brought to reflux for 10 minutes and 37.8 g of phthalic anhydride are then added. The mixture is heated to reflux for two and a half hours and then filtered, and the product is washed with AcOH and then with 2-propanol; it is rinsed with ether and then dried under vacuum to obtain 59.14 g of the expected product.
Quantity
30 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two
Name
expected product

Synthesis routes and methods II

Procedure details

Following the method described by Winterbottom, R. et al., J. Am. Chem. Soc., 69, 1393-1401 (1947), 21.4 g of phthalic anhydride (0.145 mol) were added to a suspension of taurine (17 g, 0.137 mol) and potassium acetate (14.2 g, 0.145 mol) in glacial acetic acid (48 mL), heated under reflux. Heating was continued to obtain the complete dissolution of the reagents (2.5 h); after cooling to 0°-5° C., a precipitate formed which was separated by filtration, washed with glacial acetic acid and absolute ethanol, dried in the air and under vacuum (50° C.), to give 31.2 g of 2-phthalimidoethanesulfonic acid potassium salt [m.p. >300° C.; 1H-NMR (D2O) d 7.85 (m, 4H), 4.05 (t, 3H, J=8 Hz), 3.25 (t, 2H, J=8 Hz). A suspension of 5 g of the salt in benzene (50 mL), dried by azeotropical distillation, was added with 2.56 g of phosphorous pentachloride (0.015 mol) and refluxed for 1 h. Then a second aliquot of phosphorous pentachloride (2.56 g, 0.015 mol) was added. The mixture was refluxed for a further 90 min, then solvents and reagents were evaporated off under vacuum and reduced pressure. The mixture was refluxed for a further 1.30 hours; cooled to r.t. and the solvents were evaporated under reduced pressure. The residue was taken up into 30 g of finely triturated ice to form a fine solid (which was filtered, washed with water and dried) of 2-phthalimidoethanesulfonyl chloride (3.71 g; m.p. =158-159° C.).
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Name
2-phthalimidoethanesulfonic acid potassium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.